4-Chlorothieno[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Chlorothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thieno ring and a pyrimidine ring, with a chlorine atom at the 4-position and an amine group at the 2-position. The molecular formula of this compound is C6H4ClN3S, and it has a molecular weight of 185.64 g/mol .
Preparation Methods
The synthesis of 4-Chlorothieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride. Industrial production methods may involve the use of more scalable processes, such as the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Chemical Reactions Analysis
4-Chlorothieno[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like primary amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the oxidative phosphorylation pathway, leading to a decrease in ATP production and ultimately bacterial cell death.
Comparison with Similar Compounds
4-Chlorothieno[3,2-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
2-Chlorothieno[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the chlorine atom.
Thieno[3,2-d]pyrimidin-4-amine: This compound lacks the chlorine atom but has an amine group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4ClN3S |
---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H,(H2,8,9,10) |
InChI Key |
XGRBYFOSYUQRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)N |
Origin of Product |
United States |
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